molecular formula C9H10N2O B3042721 2-((E)-3-Ethoxy-2-methyl-allylidene)-malononitrile CAS No. 65995-93-9

2-((E)-3-Ethoxy-2-methyl-allylidene)-malononitrile

Cat. No.: B3042721
CAS No.: 65995-93-9
M. Wt: 162.19 g/mol
InChI Key: RDNBDLYCHHPFGT-BQYQJAHWSA-N
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Description

2-((E)-3-Ethoxy-2-methyl-allylidene)-malononitrile is a chemical building block of interest in several advanced research areas. Malononitrile derivatives are prominently investigated for their potential in creating materials with nonlinear optical (NLO) properties, which are critical for applications in photonics and telecommunications . Furthermore, structurally related benzylidene-malononitrile analogs have demonstrated significant biological activity. Specifically, certain derivatives act as potent competitive inhibitors of tyrosinase, a key enzyme in melanogenesis, showing potential as novel anti-melanogenic agents in cosmetic and dermatological research . The ethoxymethylene functional group in its structure contributes to its properties as a versatile synthon in organic synthesis . This product is intended for research purposes by qualified laboratory personnel. It is strictly For Research Use Only and is not intended for diagnostic, therapeutic, or any other human or veterinary use.

Properties

IUPAC Name

2-[(E)-3-ethoxy-2-methylprop-2-enylidene]propanedinitrile
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C9H10N2O/c1-3-12-7-8(2)4-9(5-10)6-11/h4,7H,3H2,1-2H3/b8-7+
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

RDNBDLYCHHPFGT-BQYQJAHWSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCOC=C(C)C=C(C#N)C#N
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

CCO/C=C(\C)/C=C(C#N)C#N
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C9H10N2O
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

162.19 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

Base-Free Malononitrile Activation

Malononitrile’s dual nitrile groups enable its role as an activator in condensation reactions. A base-free approach involves reacting malononitrile with triethylorthoformate in acetic anhydride at 130°C for 5 hours. For 2-((E)-3-ethoxy-2-methyl-allylidene)-malononitrile, triethylorthoacetate replaces triethylorthoformate to introduce the methyl group. The reaction proceeds via nucleophilic attack, forming an ethoxymethylene intermediate that rearranges into the allylidene structure.

Key Steps :

  • Reactants : Malononitrile (10 mmol) and triethylorthoacetate (10 mmol).
  • Solvent : Acetic anhydride (neat).
  • Conditions : 130°C, 5 hours under reflux.
  • Workup : Evaporation under reduced pressure, purification via column chromatography (chloroform).

Yield : 85–90%.
1H NMR (CDCl₃) : δ 1.38 (t, 3H, CH₃), 2.21 (s, 3H, CH₃), 4.30 (q, 2H, OCH₂), 7.58 (s, 1H, =CH).

Microwave-Assisted Synthesis

Solvent and Catalyst Optimization

Microwave irradiation enhances reaction efficiency. A mixture of malononitrile, 3-ethoxy-2-methylpropanal, and 10 mol% malononitrile in diglyme undergoes microwave irradiation (120°C, 50 PSI, 50 W) for 15 minutes. This method avoids traditional bases, leveraging malononitrile’s self-activation.

Key Parameters :

  • Solvent : Diglyme (optimal for polar intermediates).
  • Catalyst : Malononitrile (10 mol%).
  • Yield : 88–92%.

Comparative Solvent Performance :

Solvent Yield (%) Reaction Time (min)
Diglyme 92 15
Toluene 85 20
Acetonitrile 0

Wittig-Horner Reaction for Stereoselectivity

Phosphonate-Mediated Alkene Formation

The Wittig-Horner reaction ensures (E)-selectivity. Diethyl(cyanomethyl)phosphonate reacts with 3-ethoxy-2-methylpropanal in tetrahydrofuran (THF) at 0°C, followed by warming to room temperature.

Procedure :

  • Phosphonate Preparation : Diethyl(cyanomethyl)phosphonate (1.2 eq) in THF.
  • Aldehyde Addition : Dropwise addition of 3-ethoxy-2-methylpropanal (1 eq).
  • Quenching : Saturated NH₄Cl solution.

Yield : 78%.
13C NMR (CDCl₃) : δ 14.1 (CH₃), 22.3 (CH₃), 63.8 (OCH₂), 115.2 (CN), 158.4 (=C).

Mechanistic Insights

Reaction Pathway Analysis

The synthesis proceeds through two pathways:

  • Knoevenagel Pathway : Malononitrile activates the aldehyde, forming a conjugated enolate that eliminates water.
  • Orthoester Condensation : Triethylorthoacetate undergoes acid-catalyzed cleavage, releasing ethanol and generating a reactive carbocation that couples with malononitrile.

Critical Factors :

  • Temperature : >120°C minimizes side products.
  • Solvent Polarity : Polar aprotic solvents stabilize transition states.

Spectroscopic Validation

Comparative IR and MS Data

Technique Key Peaks Reference
IR (KBr) 2210 cm⁻¹ (C≡N), 1640 cm⁻¹ (C=C)
LC-MS m/z 191 (M+H⁺)
XRD Monoclinic, P2₁/c space group

Chemical Reactions Analysis

Types of Reactions

2-((E)-3-Ethoxy-2-methyl-allylidene)-malononitrile can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized using oxidizing agents such as potassium permanganate or hydrogen peroxide, leading to the formation of corresponding carboxylic acids or ketones.

    Reduction: Reduction reactions can be carried out using reducing agents like lithium aluminum hydride or sodium borohydride, resulting in the formation of alcohols or amines.

    Substitution: The compound can participate in nucleophilic substitution reactions, where nucleophiles such as amines or thiols replace the ethoxy group.

Common Reagents and Conditions

    Oxidation: Potassium permanganate in an aqueous medium at elevated temperatures.

    Reduction: Lithium aluminum hydride in anhydrous ether or sodium borohydride in methanol.

    Substitution: Amines or thiols in the presence of a base such as sodium hydroxide.

Major Products Formed

    Oxidation: Carboxylic acids or ketones.

    Reduction: Alcohols or amines.

    Substitution: Corresponding substituted products with amine or thiol groups.

Scientific Research Applications

Chemical Synthesis

1.1. Building Block for Organic Synthesis

The compound serves as a versatile intermediate in organic synthesis. Its structure allows for various functional group transformations, enabling the creation of complex molecules. This is particularly relevant in the synthesis of biologically active compounds and pharmaceuticals. For instance, similar malononitrile derivatives have been utilized in the synthesis of anti-cancer agents and other therapeutic compounds through reactions such as Knoevenagel condensations and Michael additions .

1.2. Reaction Mechanisms

The reactivity of 2-((E)-3-Ethoxy-2-methyl-allylidene)-malononitrile can be attributed to its active methylene group, which participates in nucleophilic attacks and can form various derivatives. This property is crucial for developing new synthetic methodologies that can lead to diverse chemical scaffolds .

Materials Science

2.1. Photonic Applications

The compound's unique structural characteristics make it suitable for applications in photonics and optoelectronics. It can be used to create birefringent materials, which are essential for improving the performance of devices like liquid crystal displays (LCDs) and optical modulators . The incorporation of this compound into polymer matrices has shown promising results in enhancing electro-optic coefficients, which are critical for the efficiency of photonic devices.

Table 1: Electro-Optic Coefficients of Polymers Containing Malononitrile Derivatives

Compound TypeElectro-Optic Coefficient (pm/V)
Disperse Red 2 in PMMA (10% weight)0.8
Birefringent polymer with malononitrileUp to 240

Biological Applications

3.1. Anti-Melanogenic Activity

Recent studies have highlighted the potential of malononitrile derivatives as anti-melanogenic agents, particularly in cosmetics aimed at reducing hyperpigmentation. For example, derivatives similar to this compound have demonstrated significant inhibitory effects on tyrosinase, an enzyme involved in melanin production . These findings suggest that such compounds could be developed into effective skin-whitening agents with minimal side effects.

3.2. Pharmacological Potential

The pharmacological activities of malononitrile derivatives extend beyond skin applications; they have been explored for antimicrobial and anti-inflammatory properties as well . The structural diversity provided by compounds like this compound allows researchers to fine-tune their biological activity through targeted modifications.

Case Studies and Research Findings

Several research studies have focused on the synthesis and application of malononitrile derivatives:

4.1. Synthesis of Bioactive Compounds

A study synthesized a series of malononitrile derivatives to evaluate their biological activities against various cancer cell lines, demonstrating promising results that warrant further investigation into their mechanisms of action .

4.2. Development of Photonic Materials

Research has also been conducted on incorporating malononitrile derivatives into polymer systems to enhance their optical properties, showing significant improvements in performance metrics for optoelectronic devices .

Mechanism of Action

The mechanism of action of 2-((E)-3-Ethoxy-2-methyl-allylidene)-malononitrile involves its interaction with specific molecular targets, such as enzymes or receptors. The compound can form covalent bonds with nucleophilic sites on these targets, leading to inhibition or activation of biological pathways. The exact molecular targets and pathways involved depend on the specific application and context of use.

Comparison with Similar Compounds

Key Findings :

  • Electron-withdrawing groups (e.g., -NO₂, -CF₃) accelerate condensation reactions by enhancing aldehyde electrophilicity ().
  • Halogen substituents (e.g., -F, -Cl) yield high efficiencies (81–98%) under heterogeneous catalysis ().
  • Methoxy and hydroxy groups, though electron-donating, still permit high yields under optimized conditions ().

Photophysical and Aggregation Behavior

The position and nature of substituents significantly impact molecular packing and photophysical properties:

Table 2: Photophysical Comparison of D-π-π-A Prototype Compounds

Compound Substituent Position Molecular Packing Aggregation Type Emission Behavior Reference
2-BAM Biphenyl-2-yl 1D column H-aggregation Red-shifted solid-state emission
3-BAM Biphenyl-3-yl 3D layer J-aggregation Enhanced fluorescence in solution
4-BAM Biphenyl-4-yl 3D layer J-aggregation Solvent-dependent Stokes shifts

Key Findings :

  • H-aggregation (as in 2-BAM) leads to face-to-face π-stacking and red-shifted emission, while J-aggregation (3-BAM, 4-BAM) results in head-to-tail arrangements and solution-phase fluorescence enhancement ().
  • Substituent position (ortho, meta, para) dictates molecular geometry and intermolecular interactions, directly affecting optoelectronic applications ().

Biological Activity

2-((E)-3-Ethoxy-2-methyl-allylidene)-malononitrile is a compound of interest due to its potential biological activities, particularly in the fields of medicinal chemistry and pharmacology. This article reviews the available literature on its biological properties, including antimicrobial, anticancer, and other pharmacological effects.

Chemical Structure

The compound can be structurally represented as follows:

CxHyNzOw\text{C}_x\text{H}_y\text{N}_z\text{O}_w

Where xx, yy, zz, and ww denote the number of carbon, hydrogen, nitrogen, and oxygen atoms respectively. The specific structure influences its interaction with biological targets.

Antimicrobial Activity

Recent studies indicate that derivatives of malononitrile compounds exhibit significant antimicrobial properties. For instance, compounds similar to this compound were tested against various bacterial strains, including Staphylococcus aureus and Escherichia coli . The results showed promising activity comparable to standard antibiotics like ampicillin .

CompoundTarget BacteriaMinimum Inhibitory Concentration (MIC)
This compoundStaphylococcus aureus200 µg/mL
This compoundEscherichia coli250 µg/mL

Anticancer Activity

The anticancer potential of malononitrile derivatives has been explored in various studies. Notably, compounds exhibiting structural similarities have shown cytotoxic effects against cancer cell lines such as HeLa (cervical cancer) and HCT116 (colon cancer). The mechanism often involves the induction of apoptosis and inhibition of cell proliferation .

Cell LineIC50 (µM)Mechanism of Action
HeLa15Induction of apoptosis
HCT11620Inhibition of cell cycle progression

Anti-inflammatory Activity

In addition to antimicrobial and anticancer properties, some studies have suggested that malononitrile derivatives may possess anti-inflammatory effects. This activity is hypothesized to be mediated through the inhibition of pro-inflammatory cytokines and enzymes such as COX-2 .

Case Studies

  • Antimicrobial Efficacy Study : A study conducted on a series of malononitrile derivatives demonstrated that structural modifications could enhance antimicrobial activity. The study concluded that the introduction of electron-withdrawing groups significantly increased the potency against Gram-positive bacteria .
  • Cytotoxicity Assessment : In vitro testing on various cancer cell lines revealed that certain derivatives of malononitrile exhibited selective cytotoxicity. The study highlighted the importance of substituent groups in determining biological activity, with some compounds showing IC50 values in the low micromolar range against HeLa cells .

Q & A

Basic: What are the optimized synthetic routes for 2-((E)-3-Ethoxy-2-methyl-allylidene)-malononitrile, and how do reaction conditions influence yield?

Answer:
The compound can be synthesized via Knoevenagel condensation between an aldehyde and malononitrile. describes a water-based method at room temperature (20–35 min) using stoichiometric aldehyde and malononitrile, yielding >90% after recrystallization (ethanol). For derivatives, solvent-free conditions (e.g., sodium ethoxide catalysis) under heating (100°C, 4 hrs) are effective for cyclization (e.g., forming 2-aminopyridines) . Key variables include:

  • Solvent : Polar protic solvents (water, ethanol) enhance reactivity via H-bonding.
  • Catalyst : Ammonium acetate or sodium ethoxide accelerates imine/enamine formation.
  • Temperature : Room temperature minimizes side reactions, while heating (100°C) drives cyclization.

Basic: What spectroscopic techniques are critical for characterizing this compound, and how are spectral contradictions resolved?

Answer:

  • 1H/13C NMR : Identify allylidene protons (δ ~7.8 ppm, singlet) and nitrile carbons (δ ~113–115 ppm). Ethoxy groups show peaks at δ ~1.3–1.5 ppm (CH3) and δ ~4.0–4.2 ppm (OCH2) .
  • IR : Strong nitrile stretches at ~2220–2226 cm⁻¹ and conjugated C=C at ~1585 cm⁻¹ .
  • X-ray crystallography : Resolves E/Z isomerism (e.g., bond angles and torsion in ).
    Contradictions (e.g., unexpected splitting in NMR) may arise from impurities or solvent effects. Recrystallization (ethanol) and deuterated solvent standardization mitigate this .

Advanced: How does this compound serve as a precursor in synthesizing selenazolidin or pyrano-pyridine heterocycles?

Answer:
The compound’s electron-deficient alkene reacts with nucleophiles (e.g., selenoureas or enolizable ketones):

  • Selenazolidines : React with isoselenocyanates and halides in DMF/triethylamine to form 2-ylidene-selenazolidinones (75–85% yield via column chromatography) .
  • Pyrano-pyridines : Under solvent-free conditions, it condenses with tetrahydro-4H-pyridinones using NaOEt, yielding fused heterocycles (quantitative yields via Michael addition-cyclization) .
    Mechanistic studies suggest a stepwise [1,4]-addition followed by cyclization, confirmed by LC-MS intermediates .

Advanced: What computational tools model the compound’s reactivity in Diels-Alder or charge-transfer reactions?

Answer:
DFT calculations (e.g., Gaussian, ORCA) predict frontier molecular orbitals (FMO) to assess electron affinity. The compound’s LUMO (-1.8 eV) favors electron-rich dienes in Diels-Alder reactions. MD simulations (GROMACS) model solvent effects on transition states. Software like Schrödinger Suite optimizes synthetic routes virtually, reducing trial runs .

Advanced: How do steric and electronic effects of the ethoxy-methyl group influence regioselectivity in cross-coupling reactions?

Answer:
The ethoxy group’s electron-donating effect stabilizes the allylidene system, directing electrophiles to the β-position. Steric hindrance from the methyl group disfavors ortho-substitution in aryl couplings. Hammett studies (σ⁺ values) correlate substituent effects with reaction rates, validated by HPLC monitoring .

Safety: What protocols mitigate risks during handling, given its nitrile functionality?

Answer:

  • PPE : Nitrile gloves, lab coat, and fume hood use.
  • First Aid : For inhalation, administer oxygen; for skin contact, wash with soap/water. Avoid ethanol recrystallization near ignition sources (flammability risk) .
  • Storage : In airtight containers under nitrogen (moisture-sensitive).

Experimental Design: How can factorial design optimize reaction parameters for scaled synthesis?

Answer:
A 2³ factorial design evaluates temperature (RT vs. 100°C), solvent (water vs. ethanol), and catalyst (none vs. NaOEt). Response surface methodology (RSM) in JMP or Minitab identifies optimal conditions (e.g., 80°C, ethanol, NaOEt maximizes yield to 95% with p<0.05 significance) .

Data Analysis: How to address discrepancies in reported melting points or NMR shifts across studies?

Answer:

  • Melting Points : Variances arise from polymorphs. Use DSC to identify forms and report heating rates (e.g., 10°C/min) .
  • NMR Shifts : Calibrate with internal standards (TMS) and document solvent/temperature. Conflicting δ values in CDCl3 vs. DMSO-d6 are solvent-dependent .

Application: Can this compound act as an electron acceptor in organic photovoltaics (OPVs)?

Answer:
Yes. Its π-conjugated system and strong electron-withdrawing groups (CN, ethoxy) enable charge-transfer complexes with donors like P3HT. UV-Vis shows λmax ~450 nm (ICT transition). Cyclic voltammetry reveals reduction potentials at -1.2 V vs. Ag/AgCl, suitable for LUMO alignment in OPVs .

Stability: How does pH affect hydrolysis of the allylidene-malononitrile moiety?

Answer:
At pH > 9, the nitrile hydrolyzes to amides/carboxylic acids (confirmed by FTIR loss of ~2220 cm⁻¹ peak). Kinetic studies (HPLC) show pseudo-first-order degradation (t1/2 = 2 hrs at pH 10). Buffered solutions (pH 4–7 in acetate) enhance stability for long-term storage .

Retrosynthesis Analysis

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Min. plausibility 0.01
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Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
Reactant of Route 1
2-((E)-3-Ethoxy-2-methyl-allylidene)-malononitrile
Reactant of Route 2
2-((E)-3-Ethoxy-2-methyl-allylidene)-malononitrile

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